![molecular formula C12H16BrN B1447862 N-[2-(4-bromophenyl)ethyl]cyclobutanamine CAS No. 1781534-10-8](/img/structure/B1447862.png)
N-[2-(4-bromophenyl)ethyl]cyclobutanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocycle Formation
N-[2-(4-bromophenyl)ethyl]cyclobutanamine and similar bromophenyl compounds have been utilized as building blocks in synthetic chemistry, particularly in the formation of heterocycles. For example, they have been involved in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves the alkylation of azoles (e.g., imidazoles, pyrroles, indoles, and pyrazoles) to form radical precursors, which then undergo cyclization to yield new ring structures attached to the azoles. Such synthetic strategies are significant for developing new compounds with potential pharmaceutical applications (Allin et al., 2005).
Potential Anticancer Activities
Bromophenol derivatives, including those structurally related to N-[2-(4-bromophenyl)ethyl]cyclobutanamine, have shown promise in anticancer research. Specifically, studies on novel bromophenol derivatives have demonstrated significant anticancer activities against human lung cancer cell lines. These compounds can induce cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation, PI3K/Akt and MAPK signaling pathways modulation, suggesting their potential as anticancer drugs (Guo et al., 2018).
Antimicrobial and Antioxidant Properties
The research on nitrogen-containing bromophenols derived from marine red algae has highlighted their strong radical scavenging activities. These compounds have demonstrated potent antioxidant properties, which could be beneficial in food and pharmaceutical fields as natural antioxidants. Their moderate activity against ABTS radicals further supports their potential utility in combating oxidative stress-related diseases (Li et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)8-9-14-12-2-1-3-12/h4-7,12,14H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJCPFCCGJHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenyl)ethyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



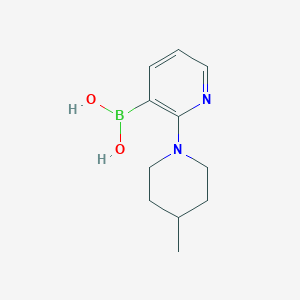
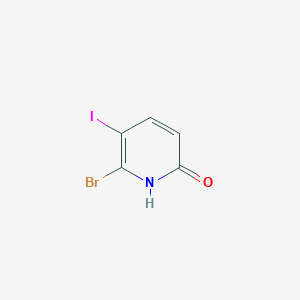

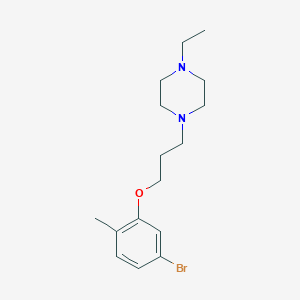

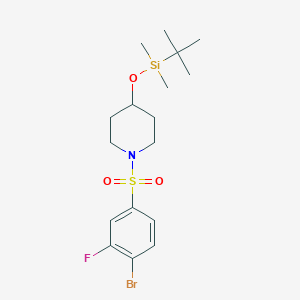
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
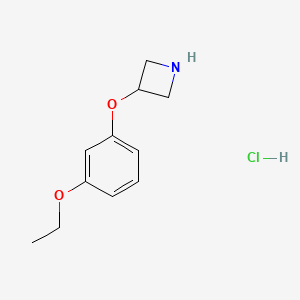
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)
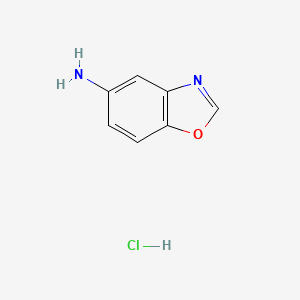
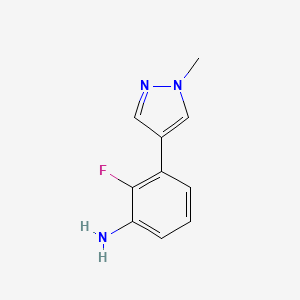
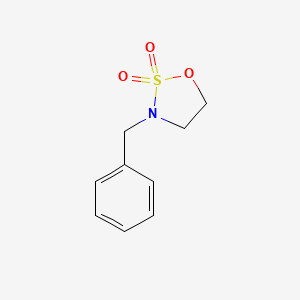
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)